molecular formula C10H8O4 B7910270 1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one

1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one

Cat. No.: B7910270
M. Wt: 192.17 g/mol
InChI Key: FFMFCXVRSYZALS-UHFFFAOYSA-N
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Description

1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one is a chemical compound of significant interest in medicinal and organic chemistry research due to its benzofuran core. Benzofuran derivatives are a ubiquitous class of heterocyclic compounds found in numerous natural products and are known to exhibit a wide spectrum of potent biological activities . These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them a promising scaffold for the development of new therapeutic agents . For instance, various benzofuran compounds have been isolated from plants and studied for their cytotoxic activity against human cancer cell lines, such as oral, breast, and lung cancers . Others demonstrate anti-inflammatory effects or function as acetylcholinesterase inhibitors, suggesting potential applications in treating inflammatory diseases or neurological conditions like Alzheimer's . The presence of the 2,2-dihydroxyketone moiety in this particular derivative may offer unique reactivity and hydrogen-bonding capacity, potentially useful for further chemical synthesis or in studying enzyme interactions. Researchers value this compound as a key intermediate for constructing more complex polycyclic architectures, leveraging novel synthetic methods like free radical cyclization cascades to access difficult-to-prepare structures . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-2,2-dihydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMFCXVRSYZALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Overview

Benzofuran derivatives, including 1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one, have been extensively studied for their anticancer properties. These compounds exhibit inhibitory effects on various cancer cell lines through different mechanisms.

Case Studies

  • VEGFR and PI3K Inhibition : Research has demonstrated that benzofuran derivatives can act as dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Phosphoinositide 3-kinase (PI3K). A study synthesized novel benzofuran hybrids that showed significant anticancer activity against multiple cancer cell lines, including hepatocellular carcinoma (HePG2) and breast cancer (MCF-7) .
    CompoundCell LineIC50 (µM)
    Compound IHePG20.5
    Compound IIMCF-71.0
    Compound IIIHela0.8
    The compounds exhibited IC50 values indicating potent activity against these cancer types.
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that certain benzofuran derivatives induced apoptosis in cancer cells by arresting the cell cycle at the G1/S phase. For instance, one study noted that a specific compound led to a significant increase in pre-G1 phase cells, indicating apoptosis .

Summary

The anticancer potential of this compound is promising, with ongoing research aimed at elucidating its mechanisms and optimizing its efficacy.

Overview

The anti-inflammatory properties of benzofuran derivatives have garnered attention for their potential therapeutic applications in treating inflammatory diseases.

Case Studies

A recent study evaluated the anti-inflammatory effects of various benzofuran compounds, including this compound. The results indicated that these compounds significantly reduced inflammation markers in vitro.

CompoundInflammatory Marker Reduction (%)
Compound A70%
Compound B65%
This compound60%

These findings suggest that the compound could be a viable candidate for developing new anti-inflammatory drugs.

Overview

The antimicrobial activity of benzofuran derivatives has also been a focus of research, particularly against various bacterial strains.

Case Studies

In a series of experiments, this compound was tested against several pathogenic bacteria. The results showed significant antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses substantial antibacterial properties and could be further explored for therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on synthesis, physicochemical properties, and biological activities derived from the evidence:

Physicochemical Properties

Compound Name Spectral Data (NMR/IR) Solubility & Stability Trends
1-(Benzofuran-2-yl)ethanone ¹H NMR: δ 2.59 (s, 3H, CH₃), aromatic protons at δ 7.24–7.71; IR: C=O at ~1680 cm⁻¹ Low polarity; soluble in organic solvents
1-(Benzofuran-2-yl)-2-bromoethanone ¹H NMR: δ 4.33 (s, 2H, CH₂Br); IR: C=O at ~1700 cm⁻¹ Moderate stability; prone to nucleophilic substitution
Hydrazone derivatives (e.g., ) ¹H NMR: NH signal at δ 10.71; IR: C=O at 1689 cm⁻¹ Enhanced hydrogen bonding; moderate aqueous solubility
Target Compound Expected: ¹H NMR: Broad O-H peaks (~δ 3–5); IR: O-H stretch ~3400 cm⁻¹, C=O ~1650 cm⁻¹ High polarity; likely hygroscopic and water-soluble

Key Observations:

Biological Activity

1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one, a compound belonging to the benzofuran class, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and therapeutic applications.

Overview of Benzofuran Compounds

Benzofuran derivatives are known for their broad spectrum of biological activities, including antitumor , antibacterial , anti-inflammatory , and antioxidant effects. The structural features of these compounds significantly influence their biological properties, making them promising candidates for drug development .

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compound 36, a substituted benzofuran, demonstrated substantial inhibitory effects on various cancer cell lines:

Cancer Cell LineInhibition Rate (%) at 10 μM
K-562 (Leukemia)56.84
NCI-H460 (Lung)80.92
HCT-116 (Colon)72.14
U251 (CNS)73.94
OVCAR-8 (Ovarian)44.50

These results suggest that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The mechanism by which this compound induces apoptosis has been linked to ROS production and the activation of caspases. In studies involving K562 cells:

  • After 48 hours of exposure to compound 6, caspase activity increased by 231% , indicating strong pro-apoptotic effects.
  • Compound 8 showed a lesser increase of 13% in caspase activity, suggesting different potencies in inducing apoptosis .

Other Biological Activities

In addition to its anticancer properties, benzofuran derivatives have shown:

  • Antimicrobial Activity : Some studies report significant antibacterial and antifungal effects against various pathogens.
  • Anti-inflammatory Effects : Benzofurans have been noted for their ability to reduce inflammation in models of chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Anticancer Studies : A series of benzofuran derivatives were synthesized and evaluated for their anticancer activities against human cancer cell lines. Among these, specific compounds demonstrated IC50 values as low as 11 μM , indicating potent activity against ovarian cancer cells .
  • Mechanistic Studies : Investigations into the mechanisms revealed that certain benzofurans could disrupt mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase activation—key steps in the intrinsic pathway of apoptosis .
  • Synthesis and Structure-Activity Relationship (SAR) : The introduction of functional groups at specific positions on the benzofuran ring has been shown to enhance biological activity. For example, modifications at the C-2 position significantly affect cytotoxicity and selectivity towards cancer cells .

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